N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide

Catalog No.
S12646591
CAS No.
M.F
C20H21N3O2
M. Wt
335.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carb...

Product Name

N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide

IUPAC Name

N-(2-acetamidoethyl)-1-benzylindole-3-carboxamide

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C20H21N3O2/c1-15(24)21-11-12-22-20(25)18-14-23(13-16-7-3-2-4-8-16)19-10-6-5-9-17(18)19/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,25)

InChI Key

QTSPLMDADWNWEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3

N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide is a synthetic organic compound characterized by its indole core, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring. The compound has the molecular formula C20H21N3O2C_{20}H_{21}N_{3}O_{2} and a molecular weight of 335.4 g/mol. Its structure features an acetylaminoethyl side chain and a benzyl group, making it a derivative of indole-3-carboxamide with potential biological significance.

, including:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially yielding carboxylic acids.
  • Reduction: Reduction reactions may be performed with lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
  • Substitution: Electrophilic and nucleophilic substitution reactions are common on the indole ring, facilitated by halogenating agents like N-bromosuccinimide.

These reactions allow for the modification of the compound's functional groups, enabling the synthesis of various derivatives.

N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide has been studied for its potential biological activities, including:

  • Antiviral Properties: Research suggests that it may exhibit antiviral effects against certain viruses.
  • Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation in various studies.
  • Anti-inflammatory Effects: It may also possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases .

The mechanism of action is thought to involve interactions with specific molecular targets and pathways influenced by the indole core.

The synthesis of N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. A common method includes:

  • Fischer Indole Synthesis: This initial step involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole core.
  • Functional Group Modifications: Subsequent steps include acetylation and amide formation to introduce the acetylaminoethyl side chain and benzyl group .

Optimized reaction conditions are crucial for achieving high yields and purity during industrial production.

N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide has several applications:

  • Chemical Research: Serves as a building block for synthesizing more complex molecules.
  • Pharmaceutical Development: Investigated for its therapeutic potential in treating various diseases, particularly in oncology and virology.
  • Material Science: Utilized in developing new materials owing to its unique chemical properties.

Studies on N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide's interactions with biological targets reveal its binding affinity to multiple receptors, influencing various biological processes. Molecular docking studies have been employed to predict its binding modes and affinities towards specific proteins involved in disease pathways .

Similar Compounds

Several compounds share structural similarities with N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide:

Compound NameStructural Features
Indole-3-acetic acidNaturally occurring plant hormone with an indole structure.
1-Benzyl-1H-indole-3-carboxamideLacks the acetylaminoethyl side chain but shares the core structure.
N-(2-Aminoethyl)indole-3-carboxamideSimilar structure but features an aminoethyl side chain instead of acetylaminoethyl.

Uniqueness

N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives. This uniqueness enhances its potential as a lead compound in drug discovery and development.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

335.16337692 g/mol

Monoisotopic Mass

335.16337692 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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